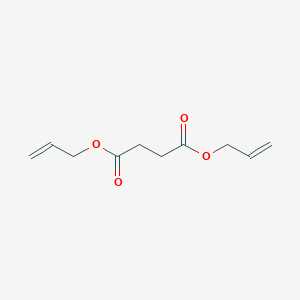

Diallyl succinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20965. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(prop-2-enyl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-4H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABAXTXIECRCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CCC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061287 | |

| Record name | Butanedioic acid, di-2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-16-6 | |

| Record name | 1,4-Di-2-propen-1-yl butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallyl succinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 1,4-di-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, di-2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMT9NLX4PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Diallyl Succinate via Fischer Esterification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of diallyl succinate through Fischer esterification. The document provides a comprehensive overview of the reaction, detailed experimental protocols, and quantitative data to support reproducibility and optimization.

Introduction

This compound is a valuable monomer in the synthesis of crosslinked polymers and specialty resins.[1][2] Its two allyl functional groups allow for polymerization, making it a key component in the development of advanced materials.[1] The most common and direct method for its synthesis is the Fischer-Speier esterification of succinic acid with allyl alcohol.[1] This acid-catalyzed reaction is an equilibrium process where the formation of the ester is favored by removing the water byproduct or using an excess of one of the reactants.[1][3]

Reaction Mechanism and Principles

The Fischer esterification of succinic acid with allyl alcohol is a reversible, acid-catalyzed nucleophilic acyl substitution. The reaction proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][3]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen of the allyl alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the resulting protonated ester, yielding the final this compound.

To drive this equilibrium reaction towards the product side and achieve high yields, Le Chatelier's principle is applied. This is typically accomplished by:

-

Using an excess of the alcohol: Allyl alcohol can be used in excess to act as both a reactant and a solvent.[1][4]

-

Removing water as it forms: This can be achieved through azeotropic distillation using a Dean-Stark apparatus.[3][4]

Commonly used acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[3]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via Fischer esterification.

3.1. General Laboratory Procedure

This procedure is adapted from established Fischer esterification methods.

Materials:

-

Succinic acid

-

Allyl alcohol

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (for azeotropic removal of water)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (for extraction)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add succinic acid, a molar excess of allyl alcohol, a catalytic amount of p-toluenesulfonic acid monohydrate, and toluene.

-

Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reflux until the theoretical amount of water has been collected in the trap, indicating the reaction is complete. This typically takes several hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer successively with a 5% sodium bicarbonate solution to neutralize the acid catalyst and any unreacted succinic acid, followed by a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

3.2. Characterization

The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is expected to show characteristic peaks for the allyl and succinate protons.

-

IR (Infrared) Spectroscopy: The IR spectrum will show a strong absorption band for the ester carbonyl group (C=O) and peaks corresponding to the C-O and C=C bonds of the allyl groups.[5]

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of this compound based on typical Fischer esterification reactions.

Table 1: Reactant and Catalyst Quantities

| Reactant/Catalyst | Molar Ratio (Succinic Acid:Allyl Alcohol) | Catalyst Loading (mol% relative to Succinic Acid) |

| Succinic Acid | 1 | - |

| Allyl Alcohol | 2.5 - 5 | - |

| p-Toluenesulfonic Acid | - | 1 - 5 |

| Sulfuric Acid | - | 1 - 5 |

Table 2: Reaction Conditions and Expected Yields

| Molar Ratio (Succinic Acid:Allyl Alcohol) | Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Temperature (°C) | Expected Yield (%) |

| 1:3 | p-TsOH | 2 | 4 | Reflux | 85-90 |

| 1:4 | p-TsOH | 2 | 4 | Reflux | 90-95 |

| 1:5 | p-TsOH | 2 | 4 | Reflux | >95 |

| 1:4 | H₂SO₄ | 1 | 3 | Reflux | 88-93 |

| 1:4 | p-TsOH | 5 | 3 | Reflux | >95 |

Note: Yields are estimates based on similar esterification reactions and the principles of Fischer esterification. Actual yields may vary depending on the specific experimental setup and conditions.

Visualizations

Diagram 1: Fischer Esterification Reaction Pathway

Caption: Reaction pathway for the Fischer esterification of succinic acid.

Diagram 2: Experimental Workflow for this compound Synthesis

Caption: Experimental workflow for synthesis and purification.

Conclusion

The Fischer esterification of succinic acid with allyl alcohol provides an efficient and direct route to this compound. By employing an excess of allyl alcohol and removing the water byproduct, high yields of the desired ester can be achieved. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and material science, enabling the reproducible synthesis and further investigation of this important monomer.

References

Green Synthesis of Diallyl Succinate: A Technical Guide to Enzymatic Catalysis

For Researchers, Scientists, and Drug Development Professionals

The chemical industry is undergoing a significant transformation towards greener and more sustainable practices. A key aspect of this shift is the replacement of traditional chemical catalysts with biocatalysts, such as enzymes. This technical guide provides an in-depth overview of the green synthesis of diallyl succinate, a valuable monomer and chemical intermediate[1], through enzymatic catalysis. This approach offers a sustainable alternative to conventional methods that often rely on harsh reaction conditions and hazardous acid catalysts. The use of enzymes, particularly lipases, allows for synthesis under mild conditions, reducing energy consumption and waste generation. Furthermore, the utilization of bio-based succinic acid can significantly enhance the sustainability profile of this compound production[2].

Introduction to Enzymatic Esterification

The synthesis of this compound can be achieved via two primary enzymatic routes: direct esterification of succinic acid with allyl alcohol or transesterification of a succinic acid diester (e.g., dimethyl or diethyl succinate) with allyl alcohol. Lipases, particularly Candida antarctica Lipase B (CALB), are highly effective for these transformations. Immobilized forms of CALB, such as Novozym 435, are often preferred due to their enhanced stability, reusability, and ease of separation from the reaction mixture[3][4].

The enzymatic reaction is an equilibrium process. To drive the synthesis towards the formation of this compound, it is crucial to remove the byproduct—water in the case of esterification, or a small alcohol (like methanol or ethanol) in transesterification[2].

Experimental Protocols

While specific literature on the enzymatic synthesis of this compound is limited, a robust experimental protocol can be designed based on extensive research into the enzymatic synthesis of other dialkyl succinates and succinate polyesters[5][6][7][8]. The following are detailed methodologies for key experiments.

Materials and Enzyme Preparation

-

Substrates: Succinic acid (or dimethyl/diethyl succinate), allyl alcohol. For a fully green process, bio-based succinic acid is recommended[2].

-

Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym 435). The enzyme should be dried in a desiccator over silica gel for at least 24 hours before use to remove residual moisture.

-

Solvent (optional): A solvent-free system is the most environmentally friendly option. However, if a solvent is required to improve substrate solubility, bio-based solvents like 2-methyltetrahydrofuran or cyclopentyl methyl ether are preferred over traditional organic solvents.

-

Molecular Sieves: Activated 3Å molecular sieves for in-situ removal of water byproduct in esterification reactions.

General Procedure for Enzymatic Synthesis of this compound

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, combine succinic acid and allyl alcohol. For optimization studies, the molar ratio of these reactants is a critical parameter to investigate. A typical starting point is a 1:2 molar ratio of succinic acid to allyl alcohol.

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. The enzyme loading is another key parameter for optimization, typically ranging from 5% to 15% by weight of the substrates.

-

Byproduct Removal:

-

For esterification , add activated molecular sieves (typically 10-20% w/w of reactants) to the flask to adsorb the water produced.

-

For transesterification , the reaction can be conducted under a slight vacuum to facilitate the removal of the volatile alcohol byproduct.

-

-

Reaction Conditions: Place the flask in a temperature-controlled shaker or oil bath. The reaction temperature is a crucial parameter to optimize, generally between 40°C and 70°C for lipases. The reaction time will depend on other parameters and can range from a few hours to over 24 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of reactants and the yield of this compound.

-

Product Isolation and Purification:

-

After the reaction, separate the immobilized enzyme by filtration for potential reuse.

-

If a solvent was used, remove it under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to obtain pure this compound.

-

Data Presentation: Optimization of Reaction Parameters

The efficiency of the enzymatic synthesis of this compound is influenced by several parameters. The following tables summarize hypothetical yet plausible quantitative data based on similar enzymatic esterification processes, illustrating the impact of key variables.

Table 1: Effect of Temperature on this compound Synthesis

| Temperature (°C) | Reaction Time (h) | Conversion of Succinic Acid (%) | Yield of this compound (%) |

| 40 | 24 | 65 | 60 |

| 50 | 24 | 80 | 75 |

| 60 | 24 | 92 | 88 |

| 70 | 24 | 85 | 80 |

Conditions: 1:2 molar ratio of succinic acid to allyl alcohol, 10% (w/w) Novozym 435, solvent-free.

Table 2: Effect of Substrate Molar Ratio on this compound Synthesis

| Molar Ratio (Succinic Acid:Allyl Alcohol) | Reaction Time (h) | Conversion of Succinic Acid (%) | Yield of this compound (%) |

| 1:1.5 | 24 | 78 | 70 |

| 1:2 | 24 | 92 | 88 |

| 1:2.5 | 24 | 95 | 91 |

| 1:3 | 24 | 96 | 92 |

Conditions: 60°C, 10% (w/w) Novozym 435, solvent-free.

Table 3: Effect of Enzyme Loading on this compound Synthesis

| Enzyme Loading (% w/w) | Reaction Time (h) | Conversion of Succinic Acid (%) | Yield of this compound (%) |

| 5 | 24 | 75 | 71 |

| 10 | 24 | 92 | 88 |

| 15 | 24 | 94 | 90 |

| 20 | 24 | 94 | 90 |

Conditions: 60°C, 1:2.5 molar ratio of succinic acid to allyl alcohol, solvent-free.

Visualizations: Workflow and Reaction Mechanism

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.

Caption: Experimental workflow for enzymatic synthesis.

Simplified Lipase-Catalyzed Esterification Mechanism

The catalytic mechanism of lipase in esterification generally follows a Ping-Pong Bi-Bi mechanism. The diagram below provides a simplified representation of this process for the synthesis of this compound.

Caption: Simplified catalytic cycle of lipase.

Conclusion

The enzymatic synthesis of this compound represents a promising green alternative to conventional chemical methods. By leveraging the high selectivity and efficiency of lipases like Novozym 435, the process can be conducted under mild, environmentally friendly conditions. Optimization of key parameters such as temperature, substrate molar ratio, and enzyme loading is crucial for achieving high yields and conversion rates. Further research focusing on the development of robust and reusable biocatalysts and the use of bio-based feedstocks will continue to enhance the sustainability and economic viability of this green synthetic route.

References

- 1. Lipase catalysed mono and di-acylation of secondary alcohols with succinic anhydride in organic media and ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Modeling and optimization of lipase-catalyzed production of succinic acid ester using central composite design analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. digital.csic.es [digital.csic.es]

- 5. researchgate.net [researchgate.net]

- 6. psecommunity.org [psecommunity.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

1H NMR and 13C NMR spectral data of Diallyl succinate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Diallyl Succinate

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents quantitative NMR data in a structured format, details the experimental protocols for data acquisition, and includes a workflow diagram for clarity.

Chemical Structure

This compound, with the chemical formula C₁₀H₁₄O₄, is the diester of succinic acid and allyl alcohol.[1][2][3] Its structure is characterized by a central succinate moiety flanked by two allyl groups.

Structure:

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.98 - 5.85 | m | 2H | -CH=CH₂ |

| 5.35 - 5.20 | m | 4H | -CH=CH₂ |

| 4.58 | d, J=5.7 Hz | 4H | -O-CH₂-CH= |

| 2.65 | s | 4H | -CO-CH₂-CH₂-CO- |

Disclaimer: The data presented here is a representative summary. Actual spectral values may vary slightly depending on the experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 172.2 | C=O (Ester carbonyl) |

| 132.1 | -CH=CH₂ |

| 118.5 | -CH=CH₂ |

| 65.2 | -O-CH₂- |

| 29.0 | -CO-CH₂- |

Disclaimer: The data presented here is a representative summary. Actual spectral values may vary slightly depending on the experimental conditions.

Experimental Protocol

The following is a typical experimental protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

4.1. Sample Preparation

-

Sample: this compound.

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this compound.

-

Concentration: A solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ is prepared.

-

Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

NMR Tube: The solution is transferred to a standard 5 mm NMR tube.

4.2. NMR Spectrometer and Parameters

-

Spectrometer: A high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is used.

-

Nuclei: ¹H and ¹³C.

-

Temperature: The experiment is typically conducted at room temperature (approximately 298 K).

4.2.1. ¹H NMR Acquisition Parameters

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Number of Scans: Typically 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Spectral Width: A spectral width of approximately 10-15 ppm is set.

4.2.2. ¹³C NMR Acquisition Parameters

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Spectral Width: A spectral width of approximately 200-220 ppm is set.

4.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are determined through integration.

-

Peak Picking: The chemical shifts of the peaks in both ¹H and ¹³C spectra are identified.

Workflow for NMR Analysis of this compound

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the NMR data for this compound.

Caption: Workflow for NMR analysis of this compound.

References

A Comprehensive Technical Guide to the Purity and Characterization of Diallyl Succinate Monomer

Introduction

Diallyl succinate (CAS No. 925-16-6) is a versatile bifunctional monomer with the molecular formula C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol .[1][2][3][4] Its structure, featuring two terminal allyl groups and a central succinate ester, makes it a valuable building block in polymer chemistry.[1] It is primarily utilized as a monomer for polymerization and as a crosslinking agent to create rigid, three-dimensional polymer networks.[1][5] Furthermore, this compound serves as a chemical intermediate in the synthesis of more complex molecules, including functional materials for advanced biochemical research.[1] Given its role in producing specialized polymers and resins, the purity of the this compound monomer is of paramount importance, as impurities can significantly impact polymerization kinetics, polymer properties, and the overall performance of the final product. This guide provides an in-depth overview of the synthesis, purification, and comprehensive characterization of this compound for researchers, scientists, and professionals in drug development.

Synthesis and Purification

The most common method for synthesizing this compound is through Fischer esterification. This process involves the reaction of succinic acid with two equivalents of allyl alcohol in the presence of an acid catalyst.[1] To drive the reaction equilibrium towards the formation of the diester, an excess of allyl alcohol is often used, and the water produced as a byproduct is continuously removed.[1]

Emerging green chemistry principles have led to the exploration of more sustainable synthesis routes.[1] Enzymatic catalysis using lipases, for instance, offers a milder and more environmentally friendly alternative to traditional acid catalysis.[1] Additionally, the use of succinic acid derived from renewable biomass sources enhances the sustainability of this compound production.[1][6]

Following synthesis, the crude this compound must be purified to remove unreacted starting materials (succinic acid, allyl alcohol), the monoester intermediate (monoallyl succinate), and any catalyst residues. The primary method for purification is vacuum distillation, which separates the desired monomer based on its boiling point (105 °C at 3 mm Hg).[5]

Purity Assessment

The purity of the this compound monomer is typically assessed using chromatographic techniques, primarily Gas Chromatography (GC). High purity is crucial as the presence of monofunctional impurities (like allyl alcohol or monoallyl succinate) can act as chain terminators, limiting the molecular weight of the resulting polymer. Residual acid or other reactive species can interfere with the polymerization initiator and affect the reaction rate.

Table 1: Purity and Impurity Profile of this compound

| Parameter | Typical Specification | Analytical Method | Purpose |

| Purity (Assay) | > 98% | Gas Chromatography (GC) | Quantifies the monomer content. |

| Allyl Alcohol | < 0.5% | Gas Chromatography (GC) | Identifies residual starting material. |

| Succinic Acid | < 0.1% | HPLC, Titration | Identifies residual starting material. |

| Monoallyl Succinate | < 1.0% | Gas Chromatography (GC), HPLC | Identifies intermediate byproduct. |

| Water Content | < 0.1% | Karl Fischer Titration | Water can interfere with some polymerization systems. |

Characterization Techniques

Comprehensive characterization is essential to confirm the chemical structure and identity of the this compound monomer. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Acquisition Parameters: Use a standard proton pulse program. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged for a good signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Summary: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the succinate and allyl protons.[1][7]

Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.90 | ddt | 2H | -CH=CH₂ (Internal vinyl proton) |

| ~ 5.30 | dq | 2H | -CH=CH ₂ (Terminal vinyl proton, trans) |

| ~ 5.22 | dq | 2H | -CH=CH ₂ (Terminal vinyl proton, cis) |

| ~ 4.58 | dt | 4H | -O-CH ₂-CH= (Allylic methylene protons) |

| ~ 2.65 | s | 4H | -O-C(=O)-CH ₂- (Succinate methylene protons) |

| Note: Chemical shifts are approximate and can vary based on solvent and instrument.[1] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.[1] It is a rapid and effective technique for confirming the presence of the ester and alkene moieties.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small drop of the liquid this compound sample directly onto the ATR crystal. No further preparation is typically needed.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation and Summary: The IR spectrum provides a unique fingerprint for this compound, with characteristic absorption bands confirming its structure.[8]

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3080 | Medium | =C-H stretch (vinyl) |

| ~ 2950 | Medium | -C-H stretch (aliphatic) |

| ~ 1735 | Strong | C=O stretch (ester carbonyl) |

| ~ 1645 | Medium | C=C stretch (alkene) |

| ~ 1150 | Strong | C-O stretch (ester) |

| ~ 990, 930 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern.

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction: Inject a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system.

-

Ionization: Use a standard electron ionization source, typically at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight, for example, from m/z 35 to 250.

-

Detection: A detector records the abundance of ions at each m/z value.

Data Interpretation and Summary: The mass spectrum provides the molecular weight and characteristic fragmentation data.[2]

Table 4: Mass Spectrometry Data (EI-MS) for this compound

| m/z Value | Relative Intensity | Assignment / Interpretation |

| 198 | Low | [M]⁺, Molecular ion (C₁₀H₁₄O₄)⁺ |

| 157 | High | [M - C₃H₅]⁺, Loss of an allyl radical |

| 117 | Medium | [M - C₃H₅O₂]⁺, Loss of an allyloxycarbonyl radical |

| 41 | Very High (Base Peak) | [C₃H₅]⁺, Allyl cation |

Gas Chromatography (GC)

Gas Chromatography is a cornerstone technique for assessing the purity of volatile compounds like this compound. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

Experimental Protocol (GC-FID):

-

Sample Preparation: Prepare a dilute solution of this compound (~1% w/v) in a suitable volatile solvent like acetone or ethyl acetate.

-

Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID). A non-polar capillary column (e.g., DB-1 or Ultra-1) is suitable.[9]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Nitrogen, at a constant flow rate.

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp up at 10-15 °C/min to 260 °C and hold for 5 minutes.[9]

-

-

Analysis: Inject 1 µL of the sample. The retention time of the main peak is used for identification, and the peak area percentage is used to calculate purity.

Data Interpretation and Summary: A GC chromatogram for a high-purity sample will show one major peak corresponding to this compound. The presence of other peaks indicates impurities.

Table 5: Gas Chromatography Data for this compound

| Parameter | Typical Value | Significance |

| Retention Time | Dependent on column and conditions | Used for qualitative identification of the compound. |

| Retention Index (RI) | 1310 (on a non-polar methyl silicone column)[9][10] | A standardized retention value for identification. |

| Purity (Area %) | > 98% | Quantitative measure of monomer purity. |

Conclusion

The reliable use of this compound in research and industrial applications is critically dependent on its purity and accurate structural confirmation. A combination of chromatographic and spectroscopic techniques provides a comprehensive framework for its analysis. Gas Chromatography is indispensable for quantitative purity assessment, while NMR, FT-IR, and Mass Spectrometry are essential for unambiguous structural verification. The detailed protocols and data presented in this guide offer a robust foundation for scientists and researchers to effectively synthesize, purify, and characterize high-quality this compound monomer for its intended applications in polymer science and material development.

References

- 1. This compound | 925-16-6 | Benchchem [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 925-16-6 | FD30690 | Biosynth [biosynth.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 925-16-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound(925-16-6) 1H NMR [m.chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. chemeo.com [chemeo.com]

An In-Depth Technical Guide to the Solubility and Reactivity of Diallyl Succinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl succinate, a diester of succinic acid and allyl alcohol, is a versatile monomer utilized in the synthesis of crosslinked polymers and as a chemical intermediate for more complex molecules.[1] Its utility in various applications, including in the development of specialized polymers and resins, necessitates a thorough understanding of its solubility and reactivity in organic solvents. This guide provides a comprehensive overview of the available data on the solubility of this compound, alongside detailed insights into its reactivity, with a focus on polymerization and hydrolysis. Experimental protocols and reaction mechanisms are detailed to provide a practical resource for laboratory applications.

Chemical and Physical Properties

This compound is a colorless oily liquid with the chemical formula C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol .[1] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₄ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| Boiling Point | 105 °C at 3 mmHg | |

| Density | 1.051 g/mL at 25 °C | |

| Refractive Index | n20/D 1.454 |

Solubility in Organic Solvents

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions indicate its solubility profile.

| Solvent | Solubility | Reference |

| Chloroform | Slightly Soluble | |

| Methanol | Slightly Soluble |

For practical applications, it is recommended that researchers determine the solubility of this compound in their specific solvent system of interest through standard laboratory procedures, such as gravimetric analysis after equilibration at a controlled temperature.

Reactivity in Organic Solvents

The reactivity of this compound is primarily governed by its two allyl functional groups, which readily undergo polymerization, and the ester linkages, which are susceptible to hydrolysis.

Polymerization

This compound is known to undergo free-radical polymerization to form crosslinked polymers.[1] The process is characterized by a cyclolinear mechanism, leading to macromolecules with alternating cyclic and linear units. A key feature of diallyl ester polymerization is the high tendency for intramolecular cyclization.

The radical polymerization of this compound proceeds through the following key steps:

-

Initiation: Generation of primary radicals from an initiator and their subsequent reaction with a monomer molecule.[1]

-

Propagation: Addition of monomer units to the growing polymer chain.[1]

-

Intramolecular Cyclization: An intramolecular reaction of the growing radical with the second allyl group on the same monomer unit.[1] This is a significant pathway for diallyl esters.

-

Degradative Chain Transfer: Transfer of a hydrogen atom from a monomer to a growing radical, which can lead to a terminated polymer chain and a less reactive allylic radical.

-

Termination: Combination or disproportionation of two radical species.

References

An In-depth Technical Guide to the Safe Handling of Diallyl Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction Diallyl succinate (CAS No. 925-16-6) is a chemical intermediate used in the synthesis of crosslinked polymers.[1] As with any laboratory chemical, a thorough understanding of its potential hazards and proper handling procedures is essential to ensure personnel safety and experimental integrity. This guide provides a comprehensive overview of the available safety data for this compound, outlines recommended handling precautions, and details emergency procedures. Due to the limited availability of specific toxicological data for this compound, a cautious approach is warranted, incorporating safety protocols based on its chemical structure and data from related allyl ester compounds.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 925-16-6 | [1][2][3] |

| Molecular Formula | C₁₀H₁₄O₄ | [2][3][4] |

| Molecular Weight | 198.22 g/mol | [3][5] |

| Appearance | Liquid | [6] |

| Boiling Point | 105 °C @ 3 mm Hg | [1][2] |

| Density | 1.051 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.454 | [1][2] |

| Synonyms | Butanedioic acid, di-2-propenyl ester; Succinic acid, diallyl ester | [3][5][7] |

Hazard Identification and Classification

Potential (Unconfirmed) Hazards:

-

May cause skin irritation or sensitization.

-

May cause serious eye irritation.

-

May be harmful if swallowed, inhaled, or in contact with skin.

-

May cause respiratory irritation.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with chemicals of unknown or incompletely characterized toxicity.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate aerosols or vapors, use a certified chemical fume hood.[6]

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

| Protection Type | Specification | Rationale |

| Eye/Face | Safety glasses with side-shields (conforming to EN166) or chemical safety goggles.[9][10] | Protects against splashes and vapors. |

| Skin | Chemically resistant gloves (e.g., nitrile); inspect before use. A lab coat or chemical-resistant apron should be worn.[10][11] | Prevents direct skin contact. |

| Respiratory | Not typically required if handled in a fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator with an organic vapor cartridge is recommended.[9] | Prevents inhalation of vapors or mists. |

Storage and Incompatibility

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[6] Keep containers tightly closed to prevent moisture contamination and evaporation.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. If skin irritation or a rash occurs, get medical advice.[6]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[9]

Spill Response

-

Containment: Evacuate non-essential personnel. Remove all sources of ignition. Ventilate the area.

-

Cleanup: Wear appropriate PPE. Use an inert absorbent material (e.g., sand, silica gel, universal binder) to soak up the spill.[6] Collect the material and place it in a suitable, closed container for disposal. Do not allow the chemical to enter drains or waterways.[6][11]

References

- 1. This compound | 925-16-6 [chemicalbook.com]

- 2. CAS NO. 925-16-6 | this compound | C10H14O4 [localpharmaguide.com]

- 3. Buy Online CAS Number 925-16-6 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 925-16-6 [amp.chemicalbook.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Thermal Properties of Poly(diallyl succinate) and Related Aliphatic Polyesters

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Quantitative thermal property data specifically for poly(diallyl succinate) homopolymer is not extensively available in the reviewed literature. Therefore, this guide presents detailed data from closely related and well-studied poly(alkylene succinate)s to provide a strong predictive framework and comparative understanding of its expected thermal behavior.

Executive Summary

Poly(this compound) is an aliphatic polyester with potential applications in crosslinked polymer systems. Its thermal properties are critical for determining processing parameters and end-use performance. This document provides a comprehensive overview of the thermal characteristics of this polymer class, focusing on thermal transitions (glass transition and melting) and thermal stability. Due to the limited specific data on poly(this compound), this guide leverages extensive data from analogous linear poly(alkylene succinate)s synthesized from succinic acid and various diols. The primary analytical techniques discussed are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS). Detailed experimental protocols and visual diagrams of key processes are included to provide a thorough technical resource.

Thermal Transitions of Poly(alkylene succinate)s

The thermal transitions, specifically the glass transition temperature (Tg) and melting temperature (Tm), are fundamental properties that define the physical state and mechanical behavior of a polymer. These properties are highly dependent on the polymer's molecular structure, such as chain flexibility and crystallinity.

Glass Transition Temperature (Tg)

The glass transition is a reversible transition in amorphous regions of a polymer from a hard, glassy state to a soft, rubbery state. For poly(alkylene succinate)s, the Tg is heavily influenced by the length of the methylene (-CH2-) group in the diol monomer. An increase in the number of methylene groups enhances the flexibility of the polymer chain, leading to a decrease in the glass transition temperature.[1][2] This relationship is a key consideration in designing polymers with specific mechanical properties at a given temperature.

Melting Temperature (Tm)

The melting temperature is the point at which crystalline regions of the polymer transition to an amorphous, liquid state. Poly(alkylene succinate)s are typically semicrystalline materials.[2] Their melting points vary with the length of the diol used in their synthesis.[2][3] For instance, poly(butylene succinate) (PBSu) exhibits a higher melting point than poly(hexylene succinate) (PHSu).[2]

Data Presentation: Thermal Transition Properties

The following table summarizes the glass transition and melting temperatures for a series of poly(alkylene succinate)s.

| Polymer Name | Abbreviation | Diol Methylene Groups (x) | Glass Transition Temp. (Tg) in °C | Melting Temp. (Tm) in °C |

| Poly(ethylene succinate) | PESu | 2 | -15.1[2], -12[4] | 100[4], 77.25[5] |

| Poly(butylene succinate) | PBSu | 4 | -32.2[2], -30[4] | 117.8[2], 115[4], 112[5] |

| Poly(hexylene succinate) | PHSu | 6 | -53.2[2] | 64.2[2] |

| Poly(octylene succinate) | POSu | 8 | -58.6[2] | 74.5[2] |

| Poly(decylene succinate) | PDeSu | 10 | -52.8[2] | 83.4[2] |

| Poly(propylene succinate) | PPSu | 3 | - | 48[5] |

Table 1: Summary of Glass Transition (Tg) and Melting (Tm) Temperatures for various Poly(alkylene succinate)s.

Caption: Influence of diol structure on the glass transition temperature of poly(alkylene succinate)s.

Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its mass change as a function of temperature. Poly(alkylene succinate)s generally exhibit high thermal stability, with decomposition occurring at elevated temperatures.[2][6]

The primary thermal degradation mechanism for these polyesters is β-hydrogen bond scission.[2][6][7] This process involves a six-membered cyclic transition state and results in the formation of molecules with vinyl and carboxyl end groups.[6][8] A less common degradation pathway is homolytic α-hydrogen bond scission.[2][7]

Data Presentation: Thermal Decomposition Properties

The table below outlines the key decomposition temperatures for various poly(alkylene succinate)s as determined by TGA.

| Polymer Name | Abbreviation | Tonset (°C) (5% mass loss) | Tmax (°C) (Max. decomposition rate) |

| Poly(ethylene succinate) | PESu | ~380 | 428.1 |

| Poly(butylene succinate) | PBSu | ~385 | 429.5 |

| Poly(hexylene succinate) | PHSu | ~370 | 420.3 |

| Poly(octylene succinate) | POSu | ~375 | 424.6 |

| Poly(decylene succinate) | PDeSu | ~370 | 425.2 |

Table 2: Summary of Thermal Decomposition Temperatures for Poly(alkylene succinate)s.[2]

Caption: Primary thermal decomposition pathway for poly(alkylene succinate)s via β-hydrogen scission.

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reliable and comparable thermal property data.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of Tg and Tm.[9][10]

-

Instrumentation: A typical instrument used is a Perkin-Elmer Pyris Diamond DSC.[2]

-

Calibration: The instrument is calibrated using high-purity standards such as Indium and Zinc.[2]

-

Sample Preparation: Samples weighing 5-8 mg are sealed in aluminum pans.[2][10]

-

Thermal History Removal: To ensure results are based on the material's intrinsic properties, any prior thermal history is erased by heating the sample to a temperature well above its melting point (e.g., 50°C above Tm), holding it for several minutes, and then quenching it.[2][10]

-

Measurement Scan: The analysis is performed by heating the sample at a controlled rate, commonly 10°C/min or 20°C/min, under an inert nitrogen atmosphere.[2][9]

-

Data Interpretation: The Tg is identified as the midpoint of the inflection in the heat flow curve, while the Tm is taken as the peak maximum of the endothermic melting event.[10][11]

Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample as it is heated over time in a controlled atmosphere, providing data on thermal stability and decomposition temperatures.[6][12]

-

Instrumentation: A thermogravimetric analyzer is used.

-

Sample Preparation: A small amount of the polymer sample is placed in a high-purity sample pan.

-

Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min or 20°C/min).[2]

-

Atmosphere: The experiment is typically run under an inert nitrogen flow to prevent oxidative degradation.[2]

-

Data Interpretation: The onset of decomposition is often reported as the temperature at which 5% mass loss occurs (T5%).[13] The temperature of maximum decomposition rate (Tmax) is determined from the peak of the first derivative of the TGA curve (DTG curve).[12]

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This technique is used to identify the volatile products formed during the thermal decomposition of a polymer, thereby elucidating the degradation mechanism.[2][6]

-

Instrumentation: A pyrolyzer is coupled to a Gas Chromatograph/Mass Spectrometer system.

-

Sample Preparation: A very small amount of the sample (e.g., 2 mg) is placed in the pyrolyzer.[2]

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 450°C) where decomposition occurs.[2][12] This temperature is chosen based on the TGA data to correspond to the main decomposition stage.[2]

-

Separation and Identification: The volatile fragments are separated by the GC column and then identified by the Mass Spectrometer based on their mass-to-charge ratio.[2] The GC oven is programmed to heat over a range (e.g., 50 to 300°C) to elute the different decomposition products over time.[2]

Caption: A typical experimental workflow for the thermal characterization of polymers.

References

- 1. This compound | 925-16-6 | Benchchem [benchchem.com]

- 2. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s | MDPI [mdpi.com]

- 3. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s [agris.fao.org]

- 4. Modulating the Tg of Poly(alkylene succinate)s by Inserting Bio-Based Aromatic Units via Ring-Opening Copolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mocedes.org [mocedes.org]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Free Radical Polymerization of Diallyl Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl succinate is a versatile monomer capable of undergoing free radical polymerization to form cross-linked polymers.[1] Due to the presence of two allyl groups, its polymerization mechanism is characterized by a high propensity for intramolecular cyclization.[1] This leads to a complex polymer structure containing cyclic repeat units. A common challenge in the polymerization of diallyl esters is the tendency to form polymers with a relatively low degree of polymerization, which is often attributed to degradative chain transfer. This document provides a detailed protocol for the bulk free radical polymerization of this compound using a redox initiation system, along with methods for polymer characterization.

Data Presentation

The following table summarizes typical experimental parameters and resulting polymer properties for the free radical polymerization of this compound. Please note that these values can vary depending on the specific reaction conditions and purification methods.

| Parameter | Value | Reference |

| Monomer | This compound (DAS) | [2] |

| Initiation System | Benzoyl Peroxide (BPO) / N,N-dimethyl-p-toluidine (DMT) | [2] |

| Initiator Concentration (BPO) | 0.2 wt% | [2] |

| Activator to Initiator Ratio (DMT:BPO) | 1:1 | [2] |

| Reaction Temperature | Ambient Temperature | [3] |

| Polymerization Time | 24 hours | Inferred |

| Polymer Molecular Weight (Mn) | Data not available in search results | |

| Polymer Molecular Weight (Mw) | Data not available in search results | |

| Polydispersity Index (PDI) | Data not available in search results |

Experimental Protocols

Materials and Equipment

-

This compound (DAS) monomer

-

Benzoyl peroxide (BPO)

-

N,N-dimethyl-p-toluidine (DMT)

-

Inhibitor remover columns (optional, if monomer contains inhibitor)

-

Reaction vessel (e.g., glass vial or flask) with a magnetic stirrer

-

Nitrogen or Argon source for inert atmosphere

-

Standard laboratory glassware

-

Vacuum oven for drying

Experimental Workflow

Caption: Experimental workflow for the free radical polymerization of this compound.

Detailed Procedure

1. Monomer Preparation:

-

If the this compound monomer contains an inhibitor (like hydroquinone), it should be removed by passing the monomer through a column packed with an appropriate inhibitor remover.

2. Initiator and Activator Preparation:

-

Prepare the initiator solution by dissolving the desired amount of benzoyl peroxide (e.g., 0.2 wt% of the total monomer) in a portion of the this compound monomer.

-

Prepare the activator solution by mixing N,N-dimethyl-p-toluidine with the remaining this compound monomer. The molar ratio of DMT to BPO is typically 1:1.[2]

3. Polymerization:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the initiator and activator solutions.

-

Stir the mixture at ambient temperature. The polymerization is a redox-initiated process, which allows for polymerization at mild conditions.[3]

-

Allow the reaction to proceed for a sufficient time to achieve the desired conversion (e.g., 24 hours). The polymerization will result in the formation of a viscous polymer or a solid gel.

4. Polymer Isolation and Purification:

-

Dissolve the resulting polymer in a suitable solvent, such as tetrahydrofuran (THF).

-

Precipitate the polymer by slowly adding the polymer solution to a non-solvent, such as cold methanol, while stirring.

-

Collect the precipitated polymer by filtration and wash it with fresh non-solvent to remove any unreacted monomer and initiator residues.

-

Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to monitor the polymerization by observing the disappearance of the C=C stretching vibration of the allyl groups in the monomer and the appearance of characteristic peaks of the polymer.

-

This compound Monomer: Expect characteristic peaks for the C=O stretching of the ester group (~1730 cm⁻¹), C=C stretching of the allyl group (~1645 cm⁻¹), and =C-H bending (~920-990 cm⁻¹).

-

Poly(this compound): The intensity of the C=C stretching and =C-H bending peaks will decrease significantly upon polymerization. The C=O ester peak will remain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the resulting polymer, including the extent of cyclization.

-

¹H NMR of this compound Monomer: The ¹H NMR spectrum of the monomer shows characteristic signals for the allyl protons (vinyl and methylene) and the succinate methylene protons.[1]

-

Signals for the vinyl protons are typically observed in the range of 5.2-6.0 ppm.

-

The methylene protons adjacent to the oxygen are typically around 4.6 ppm.

-

The methylene protons of the succinate backbone are observed around 2.7 ppm.

-

-

¹H NMR of Poly(this compound): Upon polymerization, the signals corresponding to the vinyl protons will significantly decrease in intensity or disappear. New broad signals will appear in the aliphatic region, corresponding to the polymer backbone and cyclic structures.

Caption: Key steps in the free radical polymerization of this compound.

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight distribution (MWD) of the polymer, providing values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This is crucial for understanding how reaction conditions affect the final polymer chain length.[1] Due to the tendency for cross-linking, complete dissolution of the polymer in the GPC eluent might be challenging.

References

Diallyl Succinate: A Versatile Crosslinking Agent in Polymer Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Diallyl succinate is a functional monomer and a valuable crosslinking agent employed in the synthesis of a variety of polymers. Its bifunctional nature, possessing two reactive allyl groups, allows for the formation of three-dimensional polymer networks, imparting enhanced thermal and mechanical stability to the resulting materials. This document provides detailed application notes and experimental protocols for the use of this compound in polymer synthesis, with a focus on its role in creating crosslinked polymers for various research and development applications, including in the field of drug delivery.

Chemical Properties and Role in Polymerization

This compound (C₁₀H₁₄O₄, Molar Mass: 198.22 g/mol ) is an ester of succinic acid and allyl alcohol. The presence of two terminal double bonds makes it amenable to free-radical polymerization. When copolymerized with other vinyl monomers, such as methyl methacrylate (MMA) or styrene, this compound introduces covalent crosslinks between linear polymer chains. This process transforms thermoplastic polymers into thermosetting materials with improved properties.

The general mechanism for the radical polymerization of diallyl esters involves several key steps: initiation, propagation, intramolecular cyclization, degradative chain transfer, and termination.[1] A notable characteristic of diallyl monomer polymerization is the potential for intramolecular cyclization, where one allyl group of a monomer unit reacts with the other on the same unit, leading to the formation of cyclic structures within the polymer backbone.[1]

Applications in Polymer Synthesis

The incorporation of this compound as a crosslinking agent can significantly modify the properties of polymers, making them suitable for a range of applications.

-

Thermosetting Resins: Copolymerization of this compound with monomers like methyl methacrylate can produce rigid, thermoset materials with enhanced heat resistance and solvent resistance.[1]

-

Hydrogels: this compound can be used as a crosslinker in the synthesis of hydrogels. Hydrogels are water-swollen polymer networks with applications in drug delivery, tissue engineering, and as superabsorbents.[2] The crosslinking density, controlled by the concentration of this compound, dictates the swelling ratio, mechanical strength, and degradation kinetics of the hydrogel.

-

Drug Delivery Systems: The ability to tune the properties of polymers by crosslinking with this compound is of particular interest in drug development. Crosslinked polymer matrices can be designed for the controlled release of therapeutic agents. The degradation rate of the polymer, and thus the drug release profile, can be modulated by the degree of crosslinking.[3]

Data Presentation

The following tables summarize the typical effects of incorporating a crosslinking agent like this compound on the properties of polymers. While specific quantitative data for this compound is not extensively available in the public domain, these tables illustrate the expected trends based on the behavior of similar crosslinking agents in polymethyl methacrylate (PMMA).

Table 1: Effect of Crosslinker Concentration on Mechanical Properties of PMMA

| Crosslinker Concentration (% by volume) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Impact Strength (kJ/m²) | Surface Hardness (VHN) |

| 0% (Control) | ~80 - 100 | ~2.5 - 3.0 | ~1.5 - 2.0 | ~15 - 18 |

| 5% | Increased | Increased | Variable | Increased |

| 10% | Increased | Increased | Variable | Increased |

| 15% | Increased | Increased | Variable | Increased |

| 20% | Decreased | Decreased | Variable | Variable |

Note: The incorporation of cross-linking agents in concentrations ranging from 5% to 15% generally leads to an improvement in the mechanical properties of PMMA.[4] However, higher concentrations can sometimes lead to a decrease in some properties.[4]

Table 2: Effect of Crosslinker Concentration on Thermal Properties and Swelling Behavior

| Crosslinker Concentration | Glass Transition Temperature (Tg) | Gel Fraction (%) | Swelling Ratio |

| Low | Increased | High | Low |

| High | Significantly Increased | Very High | Very Low |

Note: A higher concentration of the crosslinking agent leads to a more densely crosslinked network. This restricts the mobility of the polymer chains, resulting in a higher glass transition temperature.[1] The gel fraction, which represents the insoluble portion of the crosslinked polymer, increases with higher crosslinker concentration, indicating more efficient network formation.[5] Conversely, the swelling ratio, which is the amount of solvent a polymer network can absorb, decreases with increased crosslinking density.[6][7][8]

Experimental Protocols

The following are generalized protocols for the synthesis of crosslinked polymers using a diallyl crosslinking agent. Note: These are template protocols and should be optimized for specific research applications.

Protocol 1: Bulk Copolymerization of Methyl Methacrylate (MMA) with this compound

Objective: To synthesize a crosslinked poly(methyl methacrylate) thermoset.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound

-

Benzoyl peroxide (BPO) or other suitable radical initiator

-

Glass reaction vessel with a nitrogen inlet

-

Heating mantle and temperature controller

-

Vacuum oven

Procedure:

-

Prepare a monomer mixture by combining the desired amounts of MMA and this compound (e.g., 95:5 by weight).

-

Add the radical initiator (e.g., 0.1-1.0 wt% BPO) to the monomer mixture and stir until fully dissolved.

-

Purge the reaction vessel with nitrogen for 15-20 minutes to remove oxygen, which can inhibit polymerization.

-

Transfer the monomer-initiator mixture to the reaction vessel.

-

Heat the mixture to the desired polymerization temperature (typically 60-80 °C for BPO) under a nitrogen atmosphere.

-

Maintain the temperature and continue the polymerization for several hours until the mixture becomes viscous.

-

For complete curing, the polymer can be post-cured at a higher temperature (e.g., 100-120 °C) for a specified time.

-

Cool the resulting solid polymer to room temperature.

-

Characterize the polymer for its mechanical and thermal properties.

Protocol 2: Synthesis of a this compound Crosslinked Hydrogel

Objective: To prepare a hydrogel using this compound as a crosslinker for potential drug delivery applications.

Materials:

-

Hydrophilic monomer (e.g., N-vinylpyrrolidone, acrylic acid)

-

This compound

-

Photoinitiator (e.g., Irgacure 2959) or thermal initiator (e.g., ammonium persulfate)

-

Solvent (e.g., deionized water, ethanol)

-

UV lamp (if using a photoinitiator)

-

Reaction vessel

Procedure:

-

Dissolve the hydrophilic monomer and this compound in the chosen solvent to form a homogeneous solution. The ratio of monomer to crosslinker will determine the hydrogel's properties.

-

Add the initiator to the solution and mix thoroughly.

-

If using a photoinitiator, pour the solution into a mold and expose it to UV light for a sufficient time to achieve crosslinking.

-

If using a thermal initiator, heat the solution to the initiator's decomposition temperature and maintain it until gelation occurs.

-

After gelation, the hydrogel can be purified by swelling in a suitable solvent (e.g., deionized water) to remove any unreacted monomers or initiator.

-

Characterize the hydrogel for its swelling behavior, mechanical properties, and drug loading/release capabilities.

Mandatory Visualizations

Radical Polymerization and Crosslinking Workflow

Caption: Workflow of free-radical polymerization and crosslinking.

Logical Relationship in Hydrogel Characterization

Caption: Factors influencing hydrogel properties for drug delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. kinampark.com [kinampark.com]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for the Copolymerization of Diallyl Succinate with Vinyl Monomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copolymerization of diallyl succinate with various vinyl monomers. This compound, a diallyl ester, offers the potential to introduce crosslinking sites and modify the thermal and mechanical properties of vinyl polymers.[1] Due to its bifunctional nature, it can be incorporated into polymer chains to create materials with tailored properties for applications in coatings, resins, and biomaterials.

Introduction to this compound Copolymerization

This compound undergoes free-radical polymerization, but like many allyl compounds, it exhibits lower reactivity compared to common vinyl monomers.[2] This is primarily due to degradative chain transfer, where a hydrogen atom is abstracted from the allyl group, leading to a less reactive allylic radical and termination of the kinetic chain.[2] Consequently, in copolymerization with more reactive vinyl monomers, this compound is typically incorporated at lower levels.

A key characteristic of the polymerization of diallyl compounds is the cyclolinear mechanism, resulting in macromolecules with alternating cyclic and linear units.[2] When copolymerized with vinyl monomers, this compound can act as a cross-linking agent, forming thermoset materials.[1]

Quantitative Data: Reactivity Ratios

The behavior of monomers in a copolymerization reaction is described by their reactivity ratios (r1 and r2). These ratios are crucial for predicting the composition of the resulting copolymer from the monomer feed composition.

-

r1 > 1 : The growing polymer chain ending in monomer 1 (M1•) prefers to add another M1 monomer.

-

r1 < 1 : The M1• chain end prefers to add monomer 2 (M2).

-

r1r2 ≈ 1 : The copolymerization is close to ideal, with random incorporation of monomers.

-

r1r2 ≈ 0 : The monomers have a strong tendency to alternate in the polymer chain.

Due to a lack of specific experimental data for the copolymerization of this compound, the following tables provide reactivity ratios for the copolymerization of a structurally similar allyl ester, allyl acetate, with common vinyl monomers. These values are expected to be indicative of the behavior of this compound in similar systems, where the allyl monomer (M1) is significantly less reactive than the vinyl monomer (M2).

Table 1: Reactivity Ratios for the Copolymerization of Allyl Acetate (M1) with Vinyl Monomers (M2)

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Temperature (°C) |

| Allyl Acetate | Methyl Methacrylate | 0.024 ± 0.009 | 41 ± 6 | 60 |

| Allyl Acetate | Styrene | 0.021 ± 0.001 | 66 ± 4 | 60 |

Data for Allyl Acetate from reference[3]. It is anticipated that this compound would exhibit similarly low r1 values and high r2 values in copolymerization with these vinyl monomers.

Experimental Protocols

The following are generalized protocols for the free-radical copolymerization of this compound with vinyl monomers. These can be adapted for specific research needs.

Protocol 1: Bulk Copolymerization of this compound with Styrene

Objective: To synthesize a copolymer of this compound and styrene via bulk polymerization.

Materials:

-

This compound (freshly distilled)

-

Styrene (inhibitor removed by passing through an alumina column)

-

Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (recrystallized)

-

Methanol

-

Toluene

-

Nitrogen gas supply

-

Schlenk tubes or similar reaction vessels with septa

-

Constant temperature oil bath

-

Vacuum oven

Procedure:

-

Monomer and Initiator Preparation: Prepare stock solutions of the initiator (e.g., 0.1 M BPO in toluene).

-

Reaction Setup: In a series of Schlenk tubes, add varying molar ratios of this compound and styrene.

-

Initiator Addition: Add a calculated amount of the initiator solution to each tube to achieve a desired monomer-to-initiator ratio (e.g., 200:1).

-

Degassing: Subject the reaction mixtures to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the sealed tubes in a constant temperature oil bath set to the desired reaction temperature (e.g., 70°C for BPO).

-

Reaction Monitoring: Allow the polymerization to proceed for a predetermined time. To determine reactivity ratios, the reaction should be stopped at low conversion (<10%).

-

Isolation of Copolymer: After the desired time, cool the tubes in an ice bath to quench the reaction. Dissolve the viscous mixture in a minimal amount of toluene.

-

Precipitation: Slowly pour the polymer solution into a large excess of cold methanol with vigorous stirring to precipitate the copolymer.

-

Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomers and initiator residues.

-

Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

-

Characterization: Characterize the copolymer for composition (e.g., via ¹H NMR), molecular weight (GPC), and thermal properties (DSC, TGA).

Protocol 2: Solution Copolymerization of this compound with Methyl Methacrylate (MMA)

Objective: To synthesize a copolymer of this compound and MMA in a solvent to better control viscosity and heat dissipation.

Materials:

-

This compound (freshly distilled)

-

Methyl Methacrylate (MMA) (inhibitor removed)

-

Azobisisobutyronitrile (AIBN) (recrystallized)

-

Toluene or 1,4-Dioxane (anhydrous)

-

Methanol

-

Nitrogen gas supply

-

Three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and magnetic stirrer

-

Constant temperature oil bath

Procedure:

-

Reaction Setup: Assemble the reaction flask and purge with nitrogen for 15-20 minutes.

-